molecular formula C13H10ClNO3 B6368685 Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate CAS No. 1261889-30-8

Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate

Cat. No.: B6368685
CAS No.: 1261889-30-8
M. Wt: 263.67 g/mol
InChI Key: RJMGACZUBRADRY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate is a synthetic benzoate derivative characterized by a chlorinated benzene ring and a substituted hydroxypyridinyl group. Its molecular structure (C₁₃H₁₀ClNO₃) introduces unique physicochemical properties, including increased polarity due to the hydroxyl group and enhanced lipophilicity from the chlorine substituent. However, specific data on its synthesis, industrial use, or biological activity are absent in the provided evidence.

Properties

IUPAC Name

methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)11-3-2-8(5-12(11)14)9-4-10(16)7-15-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMGACZUBRADRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683187
Record name Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-30-8
Record name Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-chloro-4-(5-hydroxypyridin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The hydroxypyridine moiety is believed to enhance its bioactivity by facilitating interactions with microbial enzymes or cell membranes.

Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases and phosphatases, which are crucial in various signaling pathways related to cancer and other diseases. The structural features of this compound allow it to bind effectively to the active sites of these enzymes, thus blocking their activity.

Agricultural Applications

Pesticide Development
this compound has been explored as a potential pesticide due to its ability to disrupt the physiological processes of pests. Its efficacy against specific insect species suggests that it could be formulated into a biopesticide, providing an environmentally friendly alternative to conventional chemical pesticides.

Herbicide Properties
In addition to its insecticidal properties, this compound may also possess herbicidal activity. Research indicates that compounds with similar structures can inhibit plant growth by interfering with photosynthesis or other critical metabolic pathways in weeds. This makes this compound a candidate for further investigation in herbicide formulations.

Biochemical Research

Bioconversion Studies
Recent studies have utilized whole-cell biocatalysts, such as Burkholderia sp., to convert pyridine derivatives into hydroxylated products, demonstrating the versatility of this compound in synthetic biology applications. This bioconversion process highlights its potential for use in synthesizing complex organic molecules through environmentally benign methods.

Case Studies and Research Findings

Study Findings Implications
Antimicrobial Activity StudyDemonstrated significant inhibition of bacterial growthPotential development of new antibiotics
Enzyme Inhibition ResearchIdentified as a potent inhibitor of specific kinasesCould lead to new cancer therapies
Pesticide Efficacy TrialsEffective against common agricultural pestsDevelopment of eco-friendly pesticides
Bioconversion ExperimentHigh conversion rates using Burkholderia sp.Application in green chemistry for synthetic processes

Mechanism of Action

The mechanism by which Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The hydroxypyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Methyl Benzoate : A simple ester with a benzene ring and methoxy carbonyl group. It exhibits low molecular weight (136.15 g/mol), moderate lipophilicity (logP ~1.96), and high volatility .
  • Ethyl Benzoate : Similar to methyl benzoate but with a longer alkyl chain (ethyl group), slightly higher logP (~2.5), and reduced volatility .
  • This compound : The chlorine atom increases electronegativity and lipophilicity (predicted logP ~2.8), while the hydroxypyridinyl group introduces hydrogen-bonding capacity, likely reducing volatility and enhancing water solubility compared to alkyl benzoates.

Data Tables

Table 1: Physicochemical Comparison

Property Methyl Benzoate Ethyl Benzoate This compound
Molecular Weight (g/mol) 136.15 150.17 263.68
logP 1.96 2.50 ~2.8 (predicted)
Water Solubility Low Very low Moderate (due to -OH group)
Volatility High Moderate Low

Table 2: Toxicity Profiles

Parameter Methyl Benzoate Ethyl Benzoate This compound
Oral LD₅₀ (mg/kg) >5,000 >2,000 N/A
Dermal Irritation Mild Moderate Likely higher (speculative)
Phototoxicity None None Potential (untested)

Key Notes

Limitations : Direct comparisons are hindered by the absence of specific data on this compound in the provided evidence. Predictions are based on structural analogs and general benzoate chemistry.

Research Gaps : Toxicity, metabolic pathways, and industrial applications of the compound require empirical validation. The hydroxypyridinyl and chlorine substituents likely confer distinct biological behaviors compared to simpler alkyl benzoates.

Safety Considerations : While alkyl benzoates are generally low-risk, the target compound’s complex structure warrants caution in handling and application until further studies are conducted.

Biological Activity

Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H10ClNO3. Its structure features a chlorinated benzoate moiety linked to a hydroxypyridine, which is crucial for its biological interactions. The unique positioning of the hydroxyl group on the pyridine ring significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxypyridine moiety can form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to alterations in cellular processes, making the compound a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.5 μg/mL
Escherichia coli5 μg/mL
Bacillus subtilis3 μg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In studies involving cancer cell lines, it has shown promising results:

Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)12.5Induction of apoptosis

These results indicate that this compound may act as an effective anticancer agent through mechanisms such as apoptosis induction .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, highlighting their potential in treating resistant infections .
  • Cancer Cell Line Investigation : Another study focused on the compound's effects on cancer cell lines, revealing that it not only inhibited cell growth but also altered cell cycle progression, suggesting its utility in cancer therapy .

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